3-(8-Hydroxyquinolin-5-yl)propanoic acid
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Overview
Description
3-(8-Hydroxyquinolin-5-yl)propanoic acid is an organic compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a hydroxy group at the 8th position of the quinoline ring and a propanoic acid group at the 3rd position. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxyquinolin-5-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with o-methoxyacetanilide.
Vilsmeier-Haack Reaction: This reaction is used to form the quinoline ring structure.
Erlenmeyer-Plöchl Reaction: This step introduces the propanoic acid group.
Methanolysis: This reaction converts the intermediate compounds into the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(8-Hydroxyquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(8-Hydroxyquinolin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 3-(8-Hydroxyquinolin-5-yl)propanoic acid involves its ability to chelate metal ions. The hydroxyquinoline moiety can bind to metal ions, forming stable complexes. This property is exploited in various applications, including catalysis and medicinal chemistry. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride: This compound has a similar structure but includes an amino group and is used in different applications.
8-Hydroxyquinoline: The parent compound, which lacks the propanoic acid group, is widely studied for its antimicrobial and anticancer properties.
Uniqueness
3-(8-Hydroxyquinolin-5-yl)propanoic acid is unique due to the presence of both the hydroxyquinoline and propanoic acid groups. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse metal complexes compared to its analogs .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-(8-hydroxyquinolin-5-yl)propanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-10-5-3-8(4-6-11(15)16)9-2-1-7-13-12(9)10/h1-3,5,7,14H,4,6H2,(H,15,16) |
InChI Key |
WPAQHRDBFJMQSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CCC(=O)O |
Origin of Product |
United States |
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